Product packaging for 4-(Dimethylamino)-2',4'-dimethoxychalcone(Cat. No.:CAS No. 1237-50-9)

4-(Dimethylamino)-2',4'-dimethoxychalcone

Cat. No.: B12695228
CAS No.: 1237-50-9
M. Wt: 311.4 g/mol
InChI Key: QTBFXTDVGVUEJQ-KPKJPENVSA-N
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Description

4-(Dimethylamino)-2',4'-dimethoxychalcone (CID 5743234) is a synthetic chalcone derivative with the molecular formula C19H21NO3 . Chalcones are an important class of organic compounds known as aromatic ketones that serve as precursors to flavonoids and are recognized in medicinal chemistry for their broad biological activities . This compound is part of a family of methoxy-substituted chalcones investigated for their significant potential in pharmacological research. Research on structurally similar chalcones containing dimethylamino and methoxy substituents has demonstrated promising anti-inflammatory effects. One such closely related compound, 4-dimethylamino-3',4'-dimethoxychalcone, has been shown to downregulate inducible nitric oxide synthase (iNOS) expression in activated macrophages . The suppression of iNOS, a key enzyme in the profuse production of nitric oxide (NO) during inflammatory responses, is a primary mechanism through which this class of compounds exerts its anti-inflammatory action . By inhibiting the activation of transcription factors like NF-κB, these chalcones can reduce the expression of pro-inflammatory mediators, presenting a valuable mechanism for inflammation-related research . Beyond its anti-inflammatory potential, chalcones are widely studied for a spectrum of biological activities, including anticancer, antimicrobial, and antioxidant effects, making them versatile lead compounds in drug discovery . This product is provided as a high-purity material for research purposes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21NO3 B12695228 4-(Dimethylamino)-2',4'-dimethoxychalcone CAS No. 1237-50-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1237-50-9

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

(E)-1-(2,4-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one

InChI

InChI=1S/C19H21NO3/c1-20(2)15-8-5-14(6-9-15)7-12-18(21)17-11-10-16(22-3)13-19(17)23-4/h5-13H,1-4H3/b12-7+

InChI Key

QTBFXTDVGVUEJQ-KPKJPENVSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)OC)OC

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OC)OC

solubility

3.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 4 Dimethylamino 2 ,4 Dimethoxychalcone

Established Synthetic Pathways for 4-(Dimethylamino)-2',4'-dimethoxychalcone

The synthesis of chalcones, including this compound, is most commonly achieved through base-catalyzed condensation reactions. These methods are well-documented and provide reliable routes to the target molecule.

Claisen-Schmidt Condensation Techniques

The Claisen-Schmidt condensation is the cornerstone of chalcone (B49325) synthesis. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aromatic ketone. For the synthesis of this compound, the precursors are 4-(dimethylamino)benzaldehyde (B131446) and 2,4-dimethoxyacetophenone.

The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like ethanol (B145695). magritek.com The base deprotonates the α-carbon of the acetophenone (B1666503), forming an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone core structure of the chalcone.

Table 1: Representative Conditions for Claisen-Schmidt Condensation

Reactant A Reactant B Catalyst/Solvent Typical Outcome
4-(dimethylamino)benzaldehyde 2,4-dimethoxyacetophenone KOH / Ethanol Formation of this compound

This table illustrates a general representation of the Claisen-Schmidt reaction conditions.

Alternative Synthetic Approaches (e.g., Wittig Reaction)

An important alternative to the Claisen-Schmidt condensation is the Wittig reaction. nih.gov This method involves the reaction of a phosphorus ylide, derived from an acetophenone, with an aromatic aldehyde. researchgate.net For the synthesis of this compound, the corresponding ylide would be generated from a phosphonium (B103445) salt of 2,4-dimethoxyacetophenone.

Research comparing the two methods has shown that the Wittig reaction can be a superior protocol, especially when dealing with aldehydes that have electron-donating substituents, like the 4-dimethylamino group. nih.gov While the reaction time might be longer, the Wittig reaction often results in higher yields and purer products. nih.gov A significant advantage is the ease of removing the triphenylphosphine (B44618) oxide byproduct, often by a simple filtration through a silica (B1680970) gel plug, which simplifies the purification process compared to the sometimes difficult co-elution issues in chromatography for the aldol condensation products. nih.govresearchgate.net This makes the Wittig reaction a more robust and substituent-independent method for obtaining chalcones in high yield and purity. nih.gov

Green Chemistry Principles in Chalcone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to reduce environmental impact. These principles focus on using less hazardous materials, reducing waste, and improving energy efficiency.

Application of Grinding Techniques for Enhanced Synthesis

Solvent-free synthesis, or mechanochemistry, using grinding techniques represents a significant advancement in green chemistry. scitepress.org This method involves grinding the solid reactants together, sometimes with a solid catalyst, in a mortar and pestle. scitepress.org The friction and collisions between the reactant particles generate localized heat, which can accelerate the reaction without the need for a solvent. scitepress.org

For chalcone synthesis, this technique has been successfully applied by grinding an acetophenone, a benzaldehyde, and a solid base catalyst like NaOH. scitepress.org This approach is a strategic breakthrough as it minimizes the use of potentially toxic and environmentally harmful solvents. scitepress.org The reaction is often complete within minutes at room temperature, and the product can be isolated by simple washing and recrystallization. scitepress.org This method has great potential for the synthesis of this compound, offering an environmentally benign alternative to traditional solvent-based methods.

Table 2: Comparison of Synthesis Methods

Method Solvent Reaction Time Key Advantage
Claisen-Schmidt Ethanol Several hours Well-established, simple procedure

This table compares conventional synthesis with a green chemistry approach.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) is another green chemistry technique that has gained prominence. nih.gov By using microwave irradiation, polar molecules in the reaction mixture are heated rapidly and uniformly, leading to a significant reduction in reaction times, often from hours to minutes. nih.govorganic-chemistry.org This method frequently results in higher product yields and cleaner reactions with fewer byproducts. nih.govsemanticscholar.org

The synthesis of various heterocyclic compounds and chalcones has been shown to be highly efficient under microwave irradiation. nih.govsci-hub.box For the synthesis of this compound, a mixture of the reactants in a suitable solvent, or even under solvent-free conditions, can be irradiated to rapidly produce the desired product. sci-hub.box The key benefits of this protocol include its speed, efficiency, and potential for automation in parallel synthesis. sci-hub.box

Design and Synthesis of Novel Analogs and Derivatives of this compound

The core structure of this compound serves as a template for the design and synthesis of novel analogs and derivatives. These new molecules are often created to explore structure-activity relationships for various biological targets. nih.gov

For example, a series of dimethylamino-chalcone derivatives have been synthesized to investigate their potential as inhibitors of nitric oxide synthase. nih.gov In these studies, variations are introduced into the chalcone scaffold, such as changing the position or number of methoxy (B1213986) groups on the B-ring, to see how these modifications affect biological activity. nih.gov Another study focused on creating novel dimethylamino chalcone-O-alkylamine derivatives as potential multifunctional agents. nih.gov The synthesis of these analogs typically follows established methods like the Claisen-Schmidt condensation, starting with appropriately substituted benzaldehydes and acetophenones. nih.govresearchgate.net The resulting library of compounds can then be screened for desired properties, demonstrating the versatility of the chalcone framework in medicinal chemistry. nih.gov

Methodological Advancements in Yield Optimization and Reaction Efficiency

The synthesis of this compound, a chalcone derivative of significant scientific interest, is predominantly achieved through the Claisen-Schmidt condensation. This well-established reaction involves the base-catalyzed condensation of a substituted acetophenone, in this case, 2',4'-dimethoxyacetophenone, with an aromatic aldehyde, 4-(dimethylamino)benzaldehyde. researchgate.netnih.gov Over the years, research has focused on optimizing this method to enhance reaction yields, minimize reaction times, and develop more environmentally benign procedures. Key advancements have been made in the areas of catalyst systems, reaction media, and the application of energy sources like microwave irradiation.

Conventional synthesis of chalcones often involves the use of strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent like ethanol. researchgate.netchemicalbook.com While effective, these traditional methods can require prolonged reaction times, sometimes extending over several hours or even days, and may lead to the formation of side products, necessitating extensive purification steps. d-nb.info For instance, the synthesis of a structurally related compound, 4-(dimethylamino)-4'-fluorochalcone, using 20% potassium hydroxide in ethanol required a 16-hour reaction time at room temperature to achieve a high yield. chemicalbook.com

To address the limitations of conventional heating, microwave-assisted synthesis has emerged as a significant methodological advancement. nih.govresearchgate.netekb.egredalyc.org Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to increased yields and cleaner reaction profiles. nih.govresearchgate.net This efficiency is attributed to the direct and rapid heating of the reaction mixture. In the synthesis of a similar chalcone, (E)-3-[4-(Dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one, the use of microwave irradiation with piperidine (B6355638) as a catalyst in ethanol reduced the reaction time to 30 minutes, yielding the product in 87% with 97% purity. This is a substantial improvement over the conventional method which took 3 days. nih.gov The advantages of microwave-assisted organic synthesis include accelerated reaction rates, better productivity with fewer side products, and consequently, easier purification.

Further refinements in reaction conditions have explored various catalytic systems to improve efficiency and yield. While strong bases like NaOH and KOH are common, other catalysts such as barium hydroxide (Ba(OH)₂) and anhydrous potassium carbonate (K₂CO₃) have also been employed. researchgate.netscitepress.org The choice of catalyst can significantly influence the reaction outcome. For example, in the synthesis of various chalcones, different concentrations of aqueous KOH were investigated to optimize the yield, highlighting the critical role of the catalyst concentration. nih.gov

In addition to catalyst and energy source optimization, "green chemistry" approaches have been applied to the synthesis of chalcones. These methods aim to reduce or eliminate the use of hazardous solvents. One such approach is the use of micellar media, where surfactants like cetyltrimethylammonium bromide (CTAB) or Tween 80 in water can promote the reaction, offering a greener alternative to traditional organic solvents. nih.gov Another solvent-free method involves grinding the reactants together, sometimes with a solid catalyst, which can provide the necessary energy to initiate the reaction without bulk solvent. scitepress.org For example, the synthesis of 4-hydroxy-4′-methoxychalcone has been successfully achieved by grinding 4-hydroxybenzaldehyde (B117250) and 4-methoxy acetophenone with a NaOH catalyst for 30 minutes at room temperature. scitepress.org

The optimization of reactant molar ratios is another crucial parameter. In the Claisen-Schmidt condensation for synthesizing chalcone derivatives, adjusting the molar ratio of the aldehyde and ketone can significantly impact the yield and purity of the final product. nih.govresearchgate.net

The following data tables summarize findings from various studies on the synthesis of chalcones, illustrating the impact of different methodological approaches on reaction outcomes.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of a Related Chalcone

MethodCatalystSolventReaction TimeYield (%)Purity (%)Reference
ConventionalPiperidineEthanol3 daysGood85 nih.gov
MicrowavePiperidineEthanol30 minutes8797 nih.gov

Data for (E)-3-[4-(Dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one

Table 2: Influence of Reaction Conditions on the Synthesis of Various Chalcones

Structure Activity Relationship Sar Studies of 4 Dimethylamino 2 ,4 Dimethoxychalcone and Its Analogs

Positional and Substituent Effects on Biological Potency

The biological potency of chalcone (B49325) derivatives is highly sensitive to the position and electronic nature of substituents on both aromatic rings (A and B). Research has demonstrated that specific substitution patterns are essential for achieving desired biological outcomes, such as anti-inflammatory or enzyme inhibitory activity.

For instance, in the context of anti-inflammatory action through the inhibition of nitric oxide (NO) production, the substitution pattern on the A-ring is a key determinant of potency. A study on a series of dimethylamino-chalcone derivatives found that methoxy (B1213986) groups on the A-ring significantly influence activity. Specifically, 4-Dimethylamino-2',5'-dimethoxychalcone was identified as a highly potent dual inhibitor of both NO and prostaglandin (B15479496) E2 (PGE2) production, with IC50 values in the submicromolar range. nih.govresearchgate.net Further investigation highlighted that 2',6'-dimethoxylation on the A-ring was a particularly effective requirement for selective and potent inhibition of inducible nitric oxide synthase (iNOS) induction. nih.gov

Conversely, the placement of substituents on the B-ring can have the opposite effect. A strong electron-donating group, such as the 4-dimethylamino group on the B-ring, was found to result in the weakest inhibition of NO production in a study of 2',4',6'-tris(methoxymethoxy)chalcone derivatives. nih.gov This suggests a delicate balance is required between the electronic properties of substituents on both rings to achieve optimal potency.

In a different biological context, that of tyrosinase inhibition, the position of hydroxyl groups is the most critical factor. Studies have shown that a 2,4-disubstituted resorcinol (B1680541) moiety on the B-ring contributes most significantly to inhibitory potency. nih.gov Shifting this resorcinol substitution to the 3,5-position or placing it on the A-ring leads to a dramatic decrease in the compound's inhibitory effect. nih.gov This underscores that the specific location of a functional group can be more important than its mere presence or quantity.

The following table summarizes the inhibitory effects of various substituted chalcones on NO production, illustrating the impact of substituent positioning.

Compound NameA-Ring SubstituentsB-Ring SubstituentsNO Production Inhibition (IC50)Reference
4-Dimethylamino-2',5'-dimethoxychalcone2',5'-dimethoxy4-dimethylaminoSubmicromolar nih.gov
Analog with 2',6'-dimethoxylation2',6'-dimethoxy4-dimethylaminoPotent Inhibition nih.gov
Analog with 4-dimethylamino on B-ring2',4',6'-tris(methoxymethoxy)4-dimethylaminoWeakest Inhibition nih.gov
2'-hydroxy-4',6'-dimethoxychalcone2'-hydroxy, 4',6'-dimethoxyUnsubstituted9.6 µM researchgate.net

This table is generated based on findings from multiple sources to illustrate positional effects.

Contributions of Specific Functional Groups to Activity Profiles

Dimethylamino Group: The 4-dimethylamino group on the B-ring is a strong electron-donating group. In the context of anti-inflammatory activity related to glutathione (B108866) (GSH) conjugation, this group can be detrimental. It can decrease the stability of the GSH-chalcone adduct by weakening the carbon-sulfur bond through the delocalization of the nitrogen lone pair electrons across the aromatic system. nih.gov This leads to a reduction in potency for inhibiting NO production. nih.gov However, in other therapeutic areas, such as the development of multifunctional agents for Alzheimer's disease, the dimethylamino chalcone scaffold is considered promising, exhibiting significant activity as an acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) inhibitor. nih.gov

Methoxy Group: Methoxy groups are frequently associated with enhanced biological activity in chalcones. Their position is critical. Methoxy substitution on the A-ring, particularly at positions adjacent to the carbonyl group (2' or 6'), is a favorable structural feature for potent inhibition of NO production. researchgate.net The high potency of 4-dimethylamino-2',5'-dimethoxychalcone and the importance of 2',6'-dimethoxylation underscore the positive contribution of A-ring methoxy groups to anti-inflammatory activity. nih.gov In contrast, the flavonoid 4,4'-dimethoxychalcone (B191108) has been identified as an agent that can suppress cancer cell proliferation and promote longevity through different mechanisms, including dehydrogenase inhibition and inducing oxidative stress. nih.gov

Hydroxyl Group: Hydroxyl groups play a multifaceted role in the biological activity of chalcones. A 2'-hydroxy group on the A-ring can increase the electrophilicity of the chalcone's α,β-unsaturated system, which is thought to be important for their biological actions. nih.gov In general, free hydroxyl groups on the aromatic rings are often considered essential for increasing biological activity. mdpi.com For tyrosinase inhibition, the presence and specific arrangement of hydroxyl groups are paramount. A 2,4-dihydroxy substitution pattern (a resorcinol unit) on the B-ring is a key feature for very active tyrosinase inhibitors. nih.gov The compound 2',4',4-trihydroxychalcone (isoliquiritigenin) has also been noted for its interaction with the GABA-A receptor. nih.gov

Elucidation of Key Pharmacophoric Features for Desired Biological Outcomes

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For chalcones, several key pharmacophoric features have been identified for various biological targets.

The fundamental pharmacophore for this class of compounds is the 1,3-diaryl-2-propen-1-one skeleton, which consists of two aromatic rings (A and B) connected by a three-carbon α,β-unsaturated carbonyl system. mdpi.com This linker is not merely a spacer; its α,β-unsaturated carbonyl moiety often acts as a Michael acceptor, enabling covalent interactions with nucleophilic residues, such as cysteine in proteins, which is a critical mechanism for many of their biological activities. nih.gov

For anti-inflammatory activity via iNOS inhibition, a general pharmacophore model includes:

An A-ring with methoxy substituents, particularly at the 2' and/or 6' positions. nih.govresearchgate.net

The α,β-unsaturated carbonyl system for interaction with the enzyme.

A B-ring with substituents that modulate electronic properties for optimal interaction and stability. While strongly electron-donating groups like the 4-dimethylamino group can be detrimental in some cases nih.gov, other substitutions like halogens can be beneficial. researchgate.net

For tyrosinase inhibition , the key pharmacophoric features are highly specific:

A resorcinol (2,4-dihydroxy) moiety on the B-ring is the most critical feature for high potency. nih.gov

A catechol (dihydroxy) subunit on the A-ring can contribute by acting as a metal chelator. nih.gov

Pharmacophore models have also been developed for antibacterial chalcones, which, while for a different activity, highlight common essential features such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions that are crucial for receptor binding. nih.govacs.org These models reinforce the idea that the specific spatial arrangement of these features, dictated by the substitution pattern on the chalcone scaffold, is the ultimate determinant of biological function.

Mechanistic Investigations at the Molecular and Cellular Level for 4 Dimethylamino 2 ,4 Dimethoxychalcone

Identification of Specific Molecular Targets and Binding Interactions

There is no specific information available in the reviewed literature identifying the molecular targets or detailing the binding interactions of 4-(Dimethylamino)-2',4'-dimethoxychalcone.

Dissection of Cellular Signaling Pathways Involved in Biological Responses

No studies were found that dissect the specific cellular signaling pathways modulated by this compound.

Electrochemical Reaction Mechanisms and Oxidative Processes

Detailed studies on the electrochemical reaction mechanisms and specific oxidative processes for this compound are not present in the available literature.

Dynamics of Compound-Target Engagement and Downstream Effects

Information regarding the kinetics, duration of target engagement, and the subsequent downstream cellular effects for this compound is currently unavailable.

Advanced Computational and in Silico Approaches in Research on 4 Dimethylamino 2 ,4 Dimethoxychalcone

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding the design and optimization of drug candidates. mdpi.com The fundamental principle underpinning QSAR is that the biological effect of a molecule is intrinsically linked to its structural and physicochemical properties. mdpi.com

In the context of 4-(Dimethylamino)-2',4'-dimethoxychalcone and its analogues, QSAR models can be developed to predict various biological activities, such as anticancer, antimicrobial, or anti-inflammatory effects. nih.govhumanjournals.com The process involves calculating a range of molecular descriptors for a set of chalcone (B49325) derivatives with known activities. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. nih.gov

For instance, a QSAR study on a series of chalcone derivatives as breast anticancer agents identified several key descriptors that influence their activity. cmu.ac.th The resulting model was expressed as a linear equation, highlighting the positive and negative contributions of different molecular properties to the anticancer potency. cmu.ac.th Similarly, a QSAR analysis of thiazolidine-4-one derivatives with antitubercular activity revealed the importance of descriptors related to polarizability, electronegativity, and surface area. nih.gov

A hypothetical QSAR model for this compound derivatives might take the following form:

Biological Activity (e.g., log(1/IC50)) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

Where the descriptors could include:

Interactive Data Table: Examples of Molecular Descriptors in QSAR Studies
Descriptor TypeSpecific ExamplePotential Influence on Activity
Electronic Highest Occupied Molecular Orbital (HOMO) energyRelates to the molecule's ability to donate electrons in a reaction.
Lowest Unoccupied Molecular Orbital (LUMO) energyRelates to the molecule's ability to accept electrons. cmu.ac.th
Steric Molar Refractivity (MR)A measure of the molecule's volume and polarizability.
Hydrophobic Log P (Partition Coefficient)Describes the lipophilicity of the molecule, affecting its ability to cross cell membranes. cmu.ac.th
Topological Wiener IndexA numerical descriptor of the molecular branching.

By developing and validating such QSAR models, researchers can virtually screen libraries of related chalcone structures to prioritize the synthesis and experimental testing of compounds with the highest predicted activity, accelerating the discovery of more potent therapeutic agents. nih.gov

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when it binds to a specific protein target. nih.gov This technique allows for the visualization and analysis of the interactions between the ligand and the amino acid residues in the binding site of the receptor, providing insights into the molecular basis of the compound's biological activity. unsoed.ac.id The binding affinity, typically expressed as a binding energy score, is calculated to estimate the strength of the interaction, with lower energy values indicating a more stable complex. unsoed.ac.idnih.gov

In the investigation of this compound, molecular docking simulations can be employed to identify potential protein targets and to understand the key interactions that govern its binding. For example, studies on structurally similar chalcones have revealed their potential to interact with various important biological targets. A study on 2',4'-dimethoxychalcone (B1233493) derivatives identified Heat shock protein 90 (Hsp90) as a potential target, with one derivative showing disruption of Hsp90's chaperoning function. yakhak.org In another study, 2',5'-dihydroxy-3,4-dimethoxychalcone was docked into the epidermal growth factor receptor (EGFR), showing favorable binding energy and interactions with key amino acid residues. unsoed.ac.id

The docking of this compound into a hypothetical protein active site would likely reveal a network of non-covalent interactions, including:

Hydrogen Bonds: Formed between the hydrogen bond donors and acceptors on the chalcone and the protein.

Hydrophobic Interactions: Involving the nonpolar regions of the chalcone and the hydrophobic residues of the binding pocket.

Van der Waals Forces: General attractive or repulsive forces between the ligand and the receptor. nih.gov

Pi-Pi Stacking: Interactions between the aromatic rings of the chalcone and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Interactive Data Table: Potential Molecular Docking Targets and Interactions for Chalcones

Protein TargetTherapeutic AreaKey Interacting Residues (Examples from literature)Type of Interaction
Heat shock protein 90 (Hsp90) CancerNot specifiedInhibition of chaperone function yakhak.org
Epidermal Growth Factor Receptor (EGFR) CancerMet769, Ala719, Thr766, Lys721, Glu738Hydrogen bonding unsoed.ac.id
Cyclooxygenase-2 (COX-2) Inflammation, CancerArg120, Tyr355Hydrogen bonding cmu.ac.th
Tubulin CancerNot specifiedAnti-microtubule activity nih.gov

These simulations are crucial for structure-based drug design, enabling the rational modification of the chalcone scaffold to enhance its binding affinity and selectivity for a particular target. unimore.it

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov By calculating the electron density of a system, DFT can provide valuable insights into a molecule's properties, such as its stability, reactivity, and spectroscopic characteristics.

For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional conformation of the molecule.

Calculate electronic properties: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability.

Generate Molecular Electrostatic Potential (MEP) maps: These maps visualize the charge distribution within the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for understanding how the molecule might interact with biological targets.

Predict vibrational frequencies: The calculated infrared (IR) and Raman spectra can be compared with experimental data to confirm the molecular structure.

A study on a similar compound, 4,4-dimethoxychalcone, utilized DFT to optimize its electronic structure, and the results were in agreement with experimental findings. acs.org

Interactive Data Table: Key Parameters from DFT Calculations and Their Significance

DFT ParameterDescriptionSignificance for this compound
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the ability to donate an electron; related to its antioxidant potential.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the ability to accept an electron; relevant for interactions with biological macromolecules.
HOMO-LUMO Gap The energy difference between HOMO and LUMO.A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) Visual representation of the charge distribution.Identifies sites prone to electrophilic and nucleophilic attack, guiding the understanding of intermolecular interactions.

These theoretical calculations provide a fundamental understanding of the chemical nature of this compound, which is essential for interpreting its biological activity and for designing new derivatives with improved properties.

Network Pharmacology for Global Pathway Analysis and Target Prediction

Network pharmacology is an emerging discipline that takes a holistic approach to drug discovery by analyzing the complex interactions between drugs, targets, and biological pathways. nih.gov It moves beyond the "one drug, one target" paradigm to embrace the concept that the therapeutic effect of a compound often arises from its modulation of multiple targets within a biological network.

For this compound, a network pharmacology approach would involve several steps:

Identifying potential targets: This can be done using various databases and prediction tools that link chemical structures to protein targets.

Constructing a drug-target network: This network visually represents the interactions between the chalcone and its predicted targets.

Building a target-disease network: The predicted targets are then linked to specific diseases, such as cancer or inflammatory disorders, based on existing biological data.

Pathway and functional enrichment analysis: This step uses bioinformatics tools to identify the biological pathways and molecular functions that are most significantly affected by the compound's predicted targets. This can reveal the potential mechanisms of action of the chalcone.

A study on O-Allyloxy chalcone derivatives utilized network pharmacology to elucidate their anticancer mechanisms. acs.org This approach can be similarly applied to this compound to predict its global effects on cellular systems. For instance, it might be predicted to influence pathways such as:

MAPK signaling pathway

PI3K-Akt signaling pathway

NF-kappa B signaling pathway

Cell cycle regulation

By integrating data from genomics, proteomics, and bioinformatics, network pharmacology can provide a comprehensive overview of the potential therapeutic applications and mechanisms of action of this compound, guiding further experimental validation.

Future Directions and Emerging Research Avenues for 4 Dimethylamino 2 ,4 Dimethoxychalcone

Exploration of Undiscovered Biological Activities and Therapeutic Potential

Chalcone (B49325) derivatives are known to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective activities. rsc.orgnih.govmdpi.com However, the full potential of 4-(Dimethylamino)-2',4'-dimethoxychalcone is yet to be realized. Future research should systematically screen this compound against a wider array of biological targets and disease models.

Anti-aging and Senolytic Activity: A closely related flavonoid, 4,4'-dimethoxychalcone (B191108) (DMC), has been identified as a natural compound with anti-aging properties, capable of extending the lifespan of yeast, worms, and flies, and protecting mice from certain age-related damage. nih.govnih.gov DMC has been shown to induce autophagy, a cellular recycling process crucial for its protective effects, and more recently, to act as a senolytic by selectively inducing ferroptosis in senescent cells. nih.govpatsnap.com Given the structural similarity, investigating whether this compound shares these geroprotective and senolytic capabilities is a logical and exciting next step.

Neurodegenerative Diseases: Derivatives of dimethylamino chalcone have been designed as multifunctional agents for Alzheimer's disease, targeting acetylcholinesterase (AChE), inhibiting amyloid-β (Aβ) aggregation, and exhibiting antioxidant properties. nih.govnih.gov Research on 4-dimethylamino chalcone (DMAC) has also demonstrated its effectiveness in alleviating acute and neuropathic pain in animal models, suggesting a role in neuroinflammation and pain signaling. nih.gov These findings strongly support the evaluation of this compound for its potential in treating complex neurodegenerative conditions like Alzheimer's and Parkinson's disease.

Oncology: The anticancer potential of chalcones is well-documented. rsc.orgnih.gov For instance, 4,4'-dimethoxychalcone suppresses cancer cell proliferation by inhibiting dehydrogenase enzymes, leading to increased oxidative stress and cell cycle arrest. nih.gov Other 2',4'-dimethoxychalcone (B1233493) derivatives have been synthesized to target Heat shock protein 90 (Hsp90), a molecular chaperone essential for the stability of many cancer-promoting proteins. yakhak.org A thorough investigation into the specific cytotoxic and cytostatic mechanisms of this compound against various cancer cell lines, including its effect on key oncogenic pathways like Hsp90, is warranted.

Inflammatory and Metabolic Disorders: Studies on compounds like 4-dimethylamino-3',4'-dimethoxychalcone have shown anti-inflammatory effects through the downregulation of inducible nitric oxide synthase (iNOS) expression and scavenging of superoxide (B77818) radicals. nih.gov The broader chalcone class has also been explored for antidiabetic effects, such as inhibiting α-glucosidase and α-amylase. mdpi.com Therefore, a comprehensive assessment of this compound in models of inflammation, arthritis, and metabolic syndrome could uncover new therapeutic applications.

Rational Design and Synthesis of Highly Potent and Selective Derivatives

Rational drug design, aided by computational tools, offers a powerful strategy to optimize the therapeutic profile of this compound. This involves synthesizing new analogues with modified structures to enhance potency, selectivity, and pharmacokinetic properties while minimizing potential off-target effects.

The synthesis of chalcones is typically straightforward, with the Claisen-Schmidt condensation being one of the most common and versatile methods. mdpi.comnih.gov This reaction involves the base- or acid-catalyzed condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde. mdpi.comyoutube.com This synthetic tractability allows for the systematic modification of both aromatic rings.

Structure-activity relationship (SAR) studies are crucial for guiding the design of new derivatives. mdpi.comnih.gov For chalcones, the nature and position of substituents on the A and B rings significantly impact their biological activity. For example, one study found that a strong electron-donating group like the 4-dimethylamino group on the B-ring could decrease anti-inflammatory potency in a specific series of chalcones by destabilizing a key intermediate adduct. nih.gov Conversely, methoxy (B1213986) groups are often associated with enhanced antioxidant and antitumor activities. rsc.org A systematic SAR study on this compound would involve:

Modifying the position and number of methoxy groups on the A-ring.

Replacing the dimethylamino group with other electron-donating or electron-withdrawing groups.

Introducing heterocyclic rings in place of the phenyl rings.

Quantitative Structure-Activity Relationship (QSAR) modeling can then be employed to correlate these structural changes with biological activity, leading to predictive models for designing more effective compounds. nih.goveurekaselect.com

Structural ModificationRationale / Potential ImpactSupporting Evidence Context
Varying A-Ring SubstituentsThe 2',4'-dimethoxy pattern is a starting point. Altering methoxy positions or adding hydroxyl groups can modulate target binding and antioxidant capacity.Inclusion of methoxy and hydroxy groups on chalcone rings is crucial for antioxidant properties. rsc.org 2',6'-Dimethoxylation was found to be important for potent nitric oxide synthase inhibition. nih.gov
Modifying the B-Ring Amino GroupThe dimethylamino group is a strong electron-donor. Replacing it with groups of varying electronic character (e.g., nitro, halogen, trifluoromethyl) can fine-tune the electrophilicity of the α,β-unsaturated system, affecting Michael addition reactions with biological nucleophiles.A 4-dimethylamino group on the B-ring was found to decrease the anti-inflammatory potency of certain chalcone derivatives. nih.gov
Introducing HeterocyclesReplacing one or both phenyl rings with heterocyclic systems (e.g., pyridine, furan, imidazole) can introduce new hydrogen bonding opportunities, improve solubility, and alter the overall geometry to fit different biological targets.Chalcone-like compounds with nitrofuran rings have shown potent anti-tuberculosis activity. nih.gov
Bioisosteric ReplacementReplacing functional groups with bioisosteres can improve pharmacokinetic properties or enhance target interaction without drastically changing the molecule's overall structure.Bioisosteric replacements were used to design new chalcone derivatives with potential anti-TB activity based on established SAR rules. mdpi.com

Integration with Multi-Omics and Systems Biology Approaches for Comprehensive Understanding

To move beyond a single-target, single-pathway understanding, future research must adopt a holistic perspective. The integration of multi-omics technologies—such as proteomics, transcriptomics, and metabolomics—with systems biology can provide a comprehensive map of the cellular response to this compound.

Target Identification with Proteomics: An unbiased thermal proteome profiling (TPP) approach was successfully used to identify multiple protein targets of 4,4'-dimethoxychalcone, including dehydrogenase enzymes like ALDH1A3. nih.gov Applying TPP and other chemoproteomic techniques (e.g., activity-based protein profiling) to this compound could reveal its direct binding partners and off-targets within the cell, providing crucial insights into its mechanism of action.

Pathway Analysis with Transcriptomics and Metabolomics: RNA sequencing (transcriptomics) can reveal how the compound alters gene expression profiles, highlighting upregulated or downregulated pathways. Metabolomics can provide a functional readout of cellular status by measuring changes in small-molecule metabolites. researchgate.net For example, DMC treatment was found to cause a conserved systemic change in the metabolome, particularly affecting cellular amino acid composition. researchgate.net Combining these datasets can reveal, for instance, that the compound upregulates genes involved in an antioxidant response, which is confirmed by metabolomic changes in glutathione (B108866) and related metabolites.

Systems Biology Integration: The ultimate goal is to integrate these large datasets to construct a systems-level model of the drug's action. This approach can identify critical network nodes, feedback loops, and crosstalk between pathways (e.g., between apoptosis and autophagy) that are affected by the compound. nih.gov Such a comprehensive understanding is invaluable for predicting therapeutic effects, identifying biomarkers for patient response, and anticipating potential side effects.

Development of Advanced Methodologies for Mechanistic Elucidation

A deep understanding of how this compound interacts with its biological targets at a molecular level is essential for rational drug development. A suite of advanced biophysical and computational techniques can be employed to dissect these interactions in detail.

Spectroscopic and Calorimetric Techniques: Methods like fluorescence spectroscopy are highly effective for studying the binding of a small molecule to a protein, often by monitoring the quenching of intrinsic tryptophan fluorescence. nih.govacs.org Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding event, measuring the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes. mdpi.comdntb.gov.ua Other techniques like UV-visible absorption, Circular Dichroism (CD), and Fourier-transform infrared (FT-IR) spectroscopy can provide information on complex formation and conformational changes in the target protein upon binding. nih.govacs.org

Advanced Binding Assays: Microscale Thermophoresis (MST) is a powerful technique for quantifying biomolecular interactions in solution with low sample consumption. It was used to determine the binding affinity between 4,4'-dimethoxychalcone and its target ALDH1A3. nih.gov Fluorescence Resonance Energy Transfer (FRET) can be used to study protein-protein interactions and how they are modulated by the compound, which is relevant for pathways involving protein complexes. mdpi.comdntb.gov.ua

Computational Modeling: Molecular docking can predict the preferred binding pose of the chalcone within the active or allosteric site of a target protein. mdpi.comnih.gov Molecular dynamics (MD) simulations can then be used to study the stability of this binding pose over time, revealing key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) and exploring the conformational dynamics of the protein-ligand complex. mdpi.comnih.gov

MethodologyInformation GainedExample Application for Chalcones
Fluorescence SpectroscopyBinding mechanism (static/dynamic quenching), binding constants, and conformational changes around protein fluorophores.Used to show that a chalcone derivative binds within a binding cavity of bovine serum albumin (BSA), causing fluorescence quenching. acs.org
Isothermal Titration Calorimetry (ITC)Direct measurement of binding affinity (K_d), stoichiometry, and thermodynamic parameters (ΔH, ΔS).Used to indicate that chalcone pathway enzymes (CHI and CHIL) interact with chalcone synthase (CHS). mdpi.comdntb.gov.ua
Microscale Thermophoresis (MST)Precise determination of binding affinity in solution.Determined a dissociation constant (K_d) of 2.8 μM for the interaction between 4,4'-dimethoxychalcone and its target, ALDH1A3. nih.gov
Molecular Dynamics (MD) SimulationsProvides insight into the stability of ligand-protein complexes, conformational changes, and specific molecular interactions over time.Used to provide a reasonable explanation for the high efficiency of a dimethylamino chalcone derivative in inhibiting Aβ aggregation. nih.gov
Thermal Proteome Profiling (TPP)Unbiased, proteome-wide identification of direct small-molecule targets.Identified multiple targets of 4,4'-dimethoxychalcone, including ALDH1A3, ALDH2, and PTGES2. nih.gov

Q & A

Q. What are the recommended synthesis protocols for 4-(Dimethylamino)-2',4'-dimethoxychalcone, and how can reaction conditions influence yield?

The compound can be synthesized via Claisen-Schmidt condensation. A typical protocol involves reacting equimolar amounts of 4-(dimethylamino)benzaldehyde and 2',4'-dimethoxyacetophenone in methanolic KOH (45.6 mmol) under ice-cooled conditions. Stirring at room temperature for 24 hours, followed by acidification to pH 5–6 and extraction with ethyl acetate, yields crude product. Crystallization in ethyl acetate produces yellow crystals. Reaction optimization (e.g., solvent polarity, base strength) is critical: higher base concentrations may accelerate kinetics but risk side reactions like retro-aldol decomposition .

Q. How should researchers characterize the structural purity of this chalcone, and what analytical methods are essential?

Essential methods include:

  • NMR : Confirm substitution patterns (e.g., methoxy groups at 2' and 4' positions, dimethylamino proton signals at δ ~3.0 ppm).
  • LC-MS/MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 326.3) and fragmentation patterns.
  • X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., non-coplanar arrangements due to steric hindrance) and hydrogen-bonding networks .

Q. What are the solubility and storage guidelines to ensure compound stability?

The chalcone is soluble in polar aprotic solvents (DMSO, acetone) and chlorinated solvents (chloroform, dichloromethane). Storage at -20°C in desiccated conditions prevents hydrolysis of the methoxy and dimethylamino groups. Lyophilization is recommended for long-term stability .

Q. How does the electronic structure of the dimethylamino group influence UV-Vis spectral properties?

The electron-donating dimethylamino group enhances conjugation with the chalcone’s π-system, resulting in a bathochromic shift (λmax ~350–370 nm in methanol). This property is critical for photophysical studies and fluorescence-based assays .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

Bioactivity discrepancies may arise from:

  • Redox microenvironment : Antioxidant effects dominate in low ROS conditions, while pro-oxidant behavior emerges under oxidative stress due to quinone formation.
  • Isomerism : The E-isomer (trans-configuration) is typically bioactive, but Z-isomer contamination (e.g., from photoisomerization) can skew results. Validate isomer ratios via HPLC before assays .

Q. How can researchers design experiments to probe the chalcone’s mechanism in kinase inhibition?

  • Molecular docking : Use crystallographic data (e.g., PDB 1ATP for EGFR kinase) to model binding interactions with the chalcone’s methoxy and dimethylamino motifs.
  • Kinase profiling : Screen against a panel of 100+ kinases at 10 µM to identify selectivity. Follow-up with IC50 determination using ADP-Glo™ assays .

Q. What chromatographic methods optimize separation of chalcone isomers and metabolites?

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/0.1% formic acid). Retention times: E-isomer ~12.3 min, Z-isomer ~14.7 min.
  • UHPLC-MS/MS : Employ a BEH Shield RP18 column (1.7 µm) for rapid resolution (≤5 min runs) with ESI+ detection .

Q. How do environmental factors (pH, light) impact degradation pathways?

  • Photodegradation : UV exposure (254 nm) induces E-to-Z isomerization and cleavage of the enone bond. Use amber vials and minimize light exposure.
  • Hydrolytic degradation : At pH > 8, the dimethylamino group undergoes demethylation. Stabilize solutions with buffers (pH 6–7) and antioxidants (0.1% BHT) .

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